molecular formula C15H23BN2O2 B14849412 4-(Pyrrolidin-1-YL)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

4-(Pyrrolidin-1-YL)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B14849412
M. Wt: 274.17 g/mol
InChI Key: AVNQGSVVJPBVKI-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-YL)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a complex organic compound that features a pyridine ring substituted with a pyrrolidine group and a boronate ester. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-YL)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the coupling of a pyridine derivative with a boronate ester. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-YL)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The pyrrolidine group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions include boronic acids, reduced pyridine derivatives, and substituted pyrrolidine compounds.

Scientific Research Applications

4-(Pyrrolidin-1-YL)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the development of probes for biological imaging.

    Industry: The compound is used in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-YL)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and reactions. The pyrrolidine group can enhance the compound’s binding affinity to certain receptors and enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrrolidin-1-YL)pyridine: Lacks the boronate ester group, making it less versatile in chemical reactions.

    2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine: Lacks the pyrrolidine group, affecting its binding properties.

Uniqueness

4-(Pyrrolidin-1-YL)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is unique due to the presence of both the pyrrolidine and boronate ester groups, which confer distinct reactivity and binding properties. This makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C15H23BN2O2

Molecular Weight

274.17 g/mol

IUPAC Name

4-pyrrolidin-1-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C15H23BN2O2/c1-14(2)15(3,4)20-16(19-14)13-11-12(7-8-17-13)18-9-5-6-10-18/h7-8,11H,5-6,9-10H2,1-4H3

InChI Key

AVNQGSVVJPBVKI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)N3CCCC3

Origin of Product

United States

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